molecular formula C6H14O2 B8807628 4-Methylpentane-1,2-diol CAS No. 24347-54-4

4-Methylpentane-1,2-diol

Cat. No. B8807628
Key on ui cas rn: 24347-54-4
M. Wt: 118.17 g/mol
InChI Key: AMOCOBXCNIBDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466859

Procedure details

In a 100 ml flange flask fitted with a distillation bridge and anchor stirrer, 14.5 g (0.25 mol) of potassium fluoride, 4.8 g (0.007 mol) of trimethyl(ethoxypolyoxypropyl)ammonium chloride, 6.2 g (0.012 mol) of polyethylene glycol dimethyl ether 500 and 2.4 g (0.007 mol) of tetrabutylphosphonium bromide were introduced at 100° C. into the melt of 47.5 g (0.25 mol) of 2,4-dichloro-5-fluorobenzonitrile. Subsequently, 10 g (0.09 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 20 mbar and heating to 130° C. After the xylene had been distilled off, the reaction suspension was heated to 140° C. and stirred for 8 hours at this temperature. Amount of 2-chloro-4,5-difluorobenzonitrile formed:
Quantity
14.5 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethyl(ethoxypolyoxypropyl)ammonium chloride
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F-:1].[K+].CC(CC(O)CO)C.[Cl:11][C:12]1[CH:19]=[C:18](Cl)[C:17]([F:21])=[CH:16][C:13]=1[C:14]#[N:15].C1(C)C(C)=CC=CC=1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[Cl:11][C:12]1[CH:19]=[C:18]([F:1])[C:17]([F:21])=[CH:16][C:13]=1[C:14]#[N:15] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
[F-].[K+]
Name
trimethyl(ethoxypolyoxypropyl)ammonium chloride
Quantity
4.8 g
Type
reactant
Smiles
Name
Quantity
6.2 g
Type
reactant
Smiles
CC(C)CC(CO)O
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
47.5 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C(=C1)Cl)F
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred for 8 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction suspension was azeotropically dried by application of a vacuum of 20 mbar
DISTILLATION
Type
DISTILLATION
Details
After the xylene had been distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the reaction suspension was heated to 140° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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